molecular formula C8H17N3O B12579344 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone

2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone

Katalognummer: B12579344
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: QGKRCKLJPUJYNP-KNVOCYPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone is a chemical compound with a unique structure that includes a piperazine ring substituted with amino and ethanone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone typically involves the reaction of 3,5-dimethylpiperazine with an appropriate aminoacetylating agent. One common method includes the use of 2-aminoacetyl chloride in the presence of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperidinyl]ethanone
  • 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propanone

Uniqueness

2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and form derivatives makes it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C8H17N3O

Molekulargewicht

171.24 g/mol

IUPAC-Name

2-amino-1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanone

InChI

InChI=1S/C8H17N3O/c1-6-4-11(8(12)3-9)5-7(2)10-6/h6-7,10H,3-5,9H2,1-2H3/t6-,7+

InChI-Schlüssel

QGKRCKLJPUJYNP-KNVOCYPGSA-N

Isomerische SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)CN

Kanonische SMILES

CC1CN(CC(N1)C)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.